Cas no 1240314-91-3 (1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine)

1-Methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine is a heterocyclic compound featuring a piperazine core functionalized with a methanesulfonyl group and a 5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl moiety. This structure confers potential utility in medicinal chemistry and drug discovery, particularly as a scaffold for kinase inhibitors or other biologically active agents. The thiophene and pyrazole rings enhance binding affinity through aromatic interactions, while the sulfonyl group improves solubility and metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for targeted therapeutic development. The compound’s balanced physicochemical properties support further optimization for pharmacokinetic and pharmacodynamic profiles.
1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine structure
1240314-91-3 structure
Product Name:1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine
CAS No:1240314-91-3
MF:C13H16N4O3S2
MW:340.421139717102
CID:5601809
PubChem ID:45504224
Update Time:2025-05-23

1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • (4-methylsulfonylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
    • AKOS024519104
    • 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine
    • 1240314-91-3
    • F5791-2273
    • VU0520971-1
    • (4-(methylsulfonyl)piperazin-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone
    • Inchi: 1S/C13H16N4O3S2/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15)
    • InChI Key: JAQZFGSTRWHFFX-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCN(C(C2C=C(C3=CC=CS3)NN=2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 340.06638273g/mol
  • Monoisotopic Mass: 340.06638273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 123Ų

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Additional information on 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine

Compound 1240314-91-3: 1-Methanesulfonyl-4-[5-(Thiophen-2-Yl)-1H-Pyrazole-3-Carbonyl]Piperazine

The compound with CAS No. 1240314-91-3, known as 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a piperazine ring, a methanesulfonyl group, and a thiophene-containing pyrazole moiety. These elements contribute to its diverse potential applications and intriguing chemical properties.

The piperazine ring, a six-membered azacycle, serves as the central framework of this molecule. Piperazines are well-known for their ability to form hydrogen bonds and their flexibility, making them valuable in drug design. The methanesulfonyl group attached to the piperazine ring introduces a sulfonamide functionality, which is often associated with improved pharmacokinetic properties such as enhanced solubility and bioavailability. This group also contributes to the molecule's ability to interact with biological targets through hydrogen bonding.

One of the most distinctive features of this compound is the 5-(thiophen-2-yl)-1H-pyrazole moiety attached to the piperazine ring via a carbonyl group. Pyrazoles are heterocyclic compounds with two adjacent nitrogen atoms in a five-membered ring, and they are known for their stability and ability to act as hydrogen bond donors or acceptors. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, adds electronic diversity and aromaticity to the molecule. This combination of functional groups creates a highly versatile structure that can be tailored for various applications.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to modulate key biological targets such as kinases, proteases, and ion channels. For instance, investigations into its interaction with kinase enzymes have revealed promising inhibitory activity, suggesting its potential as a lead compound for anti-cancer therapies. Additionally, its sulfonamide group has been shown to enhance membrane permeability, making it an attractive candidate for drug delivery systems.

In materials science, this compound has been investigated for its potential use in the development of advanced materials such as polymers and coordination polymers. The presence of multiple functional groups allows for versatile cross-linking and self-assembling properties, which are essential for creating materials with tailored mechanical and electronic properties. Recent research has focused on its ability to form supramolecular assemblies through hydrogen bonding and π–π interactions, paving the way for applications in nanotechnology.

The synthesis of 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the piperazine ring through cyclization reactions, followed by functionalization with the methanesulfonyl and pyrazole-thiophene groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for both laboratory studies and potential industrial applications.

From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Initial assessments suggest that it exhibits moderate biodegradability under aerobic conditions, making it less likely to persist in the environment compared to more recalcitrant chemicals. However, further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, CAS No. 1240314-91-3 represents a cutting-edge molecule with significant potential across multiple disciplines. Its unique structural features make it an invaluable tool in drug discovery and materials science research. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play a pivotal role in advancing both scientific knowledge and technological innovation.

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